molecular formula C21H26O3 B14518339 4-Butoxyphenyl 4-(butan-2-yl)benzoate CAS No. 62716-98-7

4-Butoxyphenyl 4-(butan-2-yl)benzoate

Cat. No.: B14518339
CAS No.: 62716-98-7
M. Wt: 326.4 g/mol
InChI Key: PTNANRVKESPUGE-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-(butan-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxyphenyl 4-(butan-2-yl)benzoate typically involves esterification reactions. One common method is the reaction between 4-butoxyphenol and 4-(butan-2-yl)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxyphenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products Formed:

    Oxidation: Formation of butoxybenzoic acid derivatives.

    Reduction: Formation of butoxyphenyl butanol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-Butoxyphenyl 4-(butan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its ester linkage.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl 4-(butan-2-yl)benzoate largely depends on its interaction with biological molecules. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various molecular targets and pathways, including enzyme inhibition or activation, and modulation of cellular processes.

Comparison with Similar Compounds

    4-Butoxyphenyl acetate: Similar structure but with an acetate group instead of a benzoate.

    4-(Butan-2-yl)phenyl benzoate: Similar structure but with the butan-2-yl group attached to the phenyl ring instead of the benzoate.

    Butyl benzoate: Lacks the butoxyphenyl group, making it less complex.

Uniqueness: 4-Butoxyphenyl 4-(butan-2-yl)benzoate is unique due to the combination of its butoxy and butan-2-yl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62716-98-7

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(4-butoxyphenyl) 4-butan-2-ylbenzoate

InChI

InChI=1S/C21H26O3/c1-4-6-15-23-19-11-13-20(14-12-19)24-21(22)18-9-7-17(8-10-18)16(3)5-2/h7-14,16H,4-6,15H2,1-3H3

InChI Key

PTNANRVKESPUGE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)CC

Origin of Product

United States

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